molecular formula C26H25N3O3S B5119352 (2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate

Cat. No.: B5119352
M. Wt: 459.6 g/mol
InChI Key: SMWKSHJKPACEHW-UHFFFAOYSA-N
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Description

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the pyrrolidinone ring through a cyclization reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In industrial applications, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate can be used in the production of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate: A related compound with a similar pyrrolidinone ring structure.

    2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a pyrrolidinone ring, used in the synthesis of heterocyclic derivatives.

Uniqueness

What sets (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-22-14-12-19(13-15-22)16-17-27-26(28-20-8-4-2-5-9-20)33-23-18-24(30)29(25(23)31)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWKSHJKPACEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(NC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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